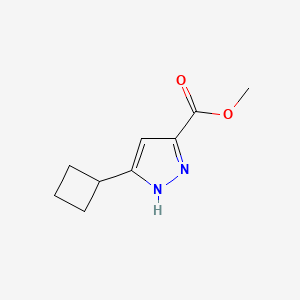

methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are highly valued in organic synthesis due to their versatility. Methyl 3-cyclobutyl-1H-pyrazole-5-carboxylate can serve as a starting material for the synthesis of various pyrazole derivatives. These derivatives have been extensively studied and documented for their significant importance in research and applications, particularly in the pharmaceutical and agricultural sectors .

Medicinal Chemistry

In medicinal chemistry, pyrazoles are known as versatile scaffolds often used as precursors for more complex heterocyclic systems. They exhibit tautomerism, which may influence their reactivity and, consequently, the biological activities of targets bearing a pyrazole moiety. Understanding the structure/reactivity relationships in these compounds is crucial for designing synthetic methods and developing pharmaceuticals .

Inhibition of D-Amino Acid Oxidase

This compound: has been identified as a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme that protects cells from oxidative stress induced by D-Serine. This inhibition is particularly relevant for preventing formalin-induced tonic pain .

Herbicidal Activity

The compound has shown promise in the field of agriculture, particularly as a herbicide. It has been used to synthesize herbicide candidates with excellent inhibition effects on barnyard grass in greenhouse experiments. This application highlights the potential of This compound in developing new, effective herbicides .

Tautomerism and Structural Analysis

The tautomeric and conformational preferences of pyrazoles, including This compound , are of utmost relevance. Investigations into the structure of pyrazoles that unravel these preferences are essential for a deeper understanding of structure/reactivity relationships in this class of heterocycles .

Development of New Synthetic Methods

The compound is also instrumental in the development of new synthetic methods for accessing the pyrazole moiety. These methods include utilizing transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes. The advancement of methodologies and applications of pyrazole derivatives is a key area of research .

Propiedades

IUPAC Name |

methyl 5-cyclobutyl-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-7(10-11-8)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGCGCNJYIZXFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)

![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)

![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(ethylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2904658.png)

![2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B2904662.png)

![3-(ethylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2904663.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2904667.png)